molecular formula C13H24N2O3 B8049375 Tert-butyl 7-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Tert-butyl 7-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B8049375
M. Wt: 256.34 g/mol
InChI Key: DVYBWRVXYPMBFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 7-(2-aminoethyl)-5-oxa-2-azaspiro[34]octane-2-carboxylate is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate with an appropriate reagent to introduce the 2-aminoethyl group. The reaction conditions often require the use of organic solvents, controlled temperatures, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, reduction may yield alkanes or amines, and substitution may yield various substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 7-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the interactions of spirocyclic compounds with biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific biological pathways .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its spirocyclic structure may impart desirable characteristics such as stability and reactivity .

Mechanism of Action

The mechanism of action of tert-butyl 7-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 7-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is unique due to the presence of the 2-aminoethyl group and the oxa-azaspiro structure.

Properties

IUPAC Name

tert-butyl 7-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-8-13(9-15)6-10(4-5-14)7-17-13/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYBWRVXYPMBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.